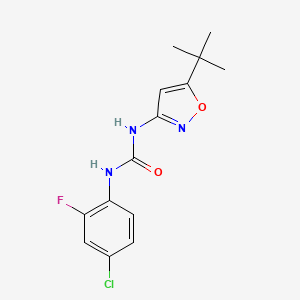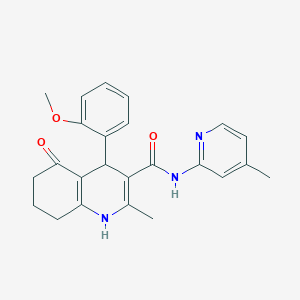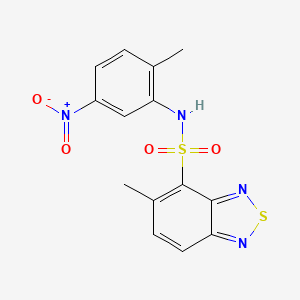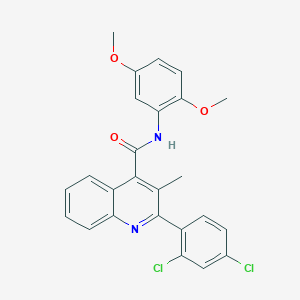
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BRD-7232, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves the selective inhibition of BET proteins, which are involved in the regulation of gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BET proteins, it can also induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Furthermore, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea is its high selectivity for BET proteins, which makes it a powerful tool for studying the role of these proteins in cancer biology. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent derivatives of this compound, which may be more effective in suppressing tumor growth. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to guide its clinical development. Finally, the combination of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea with other anti-cancer agents may have synergistic effects, leading to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with tert-butyl isocyanide to form the corresponding isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring, which is subsequently hydrolyzed to form the final product, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins, which play a critical role in regulating gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURHUGWZFJMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)

![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)